Cas no 325987-62-0 ((1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate)

(1,3-Benzothiazol-2-yl)methyl 4-benzoylbenzoate is a specialized organic compound featuring a benzothiazole moiety linked to a 4-benzoylbenzoate ester. This structure imparts unique photophysical and chemical properties, making it valuable in applications such as organic synthesis, materials science, and photochemistry. The benzothiazole group enhances stability and electron transport characteristics, while the benzoylbenzoate ester contributes to solubility and reactivity in cross-coupling reactions. Its well-defined molecular architecture allows for precise modifications, enabling tailored performance in advanced material formulations. The compound is particularly noted for its potential in optoelectronic applications due to its efficient light absorption and emission properties. High purity and consistent synthesis protocols ensure reliability for research and industrial use.
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate structure
325987-62-0 structure
Product name:(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
CAS No:325987-62-0
MF:C22H15NO3S
Molecular Weight:373.424404382706
CID:6528048

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate 化学的及び物理的性質

名前と識別子

    • (1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
    • benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate
    • Benzoic acid, 4-benzoyl-, 2-benzothiazolylmethyl ester
    • インチ: 1S/C22H15NO3S/c24-21(15-6-2-1-3-7-15)16-10-12-17(13-11-16)22(25)26-14-20-23-18-8-4-5-9-19(18)27-20/h1-13H,14H2
    • InChIKey: IKSNIUYTJPMGLE-UHFFFAOYSA-N
    • SMILES: C(OCC1=NC2=CC=CC=C2S1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1

じっけんとくせい

  • 密度みつど: 1.319±0.06 g/cm3(Predicted)
  • Boiling Point: 568.8±35.0 °C(Predicted)
  • 酸度系数(pKa): 0.24±0.10(Predicted)

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0193-0070-2mg
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0193-0070-4mg
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0193-0070-20mg
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0193-0070-30mg
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0193-0070-75mg
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0193-0070-10μmol
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0193-0070-15mg
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0193-0070-100mg
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0 90%+
100mg
$248.0 2023-05-17
A2B Chem LLC
BA67076-10mg
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0
10mg
$291.00 2024-04-20
A2B Chem LLC
BA67076-100mg
(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate
325987-62-0
100mg
$697.00 2024-04-20

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate 関連文献

(1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoateに関する追加情報

Introduction to (1,3-Benzothiazol-2-yl)methyl 4-Benzoylbenzoate (CAS No. 325987-62-0)

(1,3-Benzothiazol-2-yl)methyl 4-benzoylbenzoate (CAS No. 325987-62-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, exhibits a range of biological activities and potential applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological properties, and recent research advancements.

The chemical structure of (1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate is notable for its combination of a benzothiazole moiety and a benzoylbenzoate group. The benzothiazole ring is a heterocyclic aromatic compound that is widely used in the design of pharmaceuticals due to its ability to modulate various biological targets. The benzoylbenzoate group, on the other hand, imparts additional functional properties, such as enhanced solubility and stability.

The synthesis of (1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate typically involves multi-step reactions. One common approach is the condensation of 2-(chloromethyl)benzothiazole with 4-benzoylbenzoic acid in the presence of a base. This reaction sequence allows for the formation of the desired ester linkage between the benzothiazole and benzoylbenzoate moieties. Recent advancements in synthetic methodologies have focused on improving the yield and purity of the final product, as well as reducing the environmental impact of the synthesis process.

In terms of biological activity, (1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate has been studied for its potential therapeutic applications. Research has shown that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Additionally, it has been reported to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

Recent studies have also explored the use of (1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate in materials science. Its unique molecular structure makes it suitable for applications in organic electronics and photovoltaic devices. The compound's ability to form stable thin films and its excellent charge transport properties have led to its use in organic field-effect transistors (OFETs) and organic solar cells. These applications highlight the versatility of this compound beyond its biological activities.

The safety profile of (1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate is an important consideration for both research and industrial applications. Toxicological studies have generally shown that this compound has low toxicity when used at appropriate concentrations. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.

In conclusion, (1,3-benzothiazol-2-yl)methyl 4-benzoylbenzoate (CAS No. 325987-62-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in various scientific and technological fields.

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